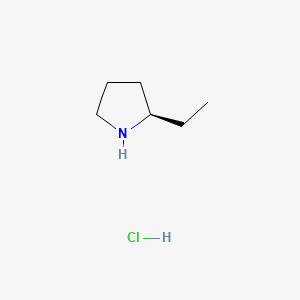

(R)-2-Ethylpyrrolidine hydrochloride

Description

Significance of Chiral Amines and Pyrrolidine (B122466) Scaffolds in Stereoselective Synthesis

Chiral amines are indispensable tools in the realm of stereoselective synthesis. They can function as chiral auxiliaries, temporarily attached to a substrate to direct a chemical transformation to produce a specific stereoisomer. nih.gov Once the desired stereochemistry is achieved, the auxiliary can be cleaved and often recycled. Furthermore, chiral amines are fundamental components of many organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions with high enantioselectivity. nih.govwhiterose.ac.uk

The pyrrolidine scaffold, a five-membered nitrogen-containing ring, is a privileged structure in organic chemistry. whiterose.ac.uknih.gov Its rigid, cyclic nature provides a well-defined stereochemical environment, making it an excellent backbone for the design of chiral ligands and organocatalysts. nih.gov The ready availability of chiral pyrrolidines from the "chiral pool," such as the amino acid L-proline, has spurred extensive research into their applications. nih.govwhiterose.ac.uk These catalysts are known to operate through various activation modes, most notably via the formation of enamine and iminium ion intermediates, which allows for a wide range of asymmetric transformations. nih.govwhiterose.ac.uk

The substitution at the C-2 position of the pyrrolidine ring plays a crucial role in determining the catalyst's efficacy and the stereochemical outcome of the reaction. nih.gov By modifying this substituent, chemists can fine-tune the steric and electronic properties of the catalyst to achieve optimal performance in specific reactions. mdpi.com

Overview of the Research Landscape for (R)-2-Ethylpyrrolidine Hydrochloride

The research landscape for this compound is not as vast as that for proline or its diarylprolinol ether derivatives. Direct studies focusing exclusively on this specific compound are limited. However, its significance can be inferred from the broader context of research into chiral 2-alkylpyrrolidines and their applications in asymmetric synthesis.

The synthesis of chiral 2-substituted pyrrolidines, including those with an ethyl group, is an active area of investigation. nih.govacs.org Various synthetic strategies have been developed to access these valuable building blocks in enantiomerically pure form. These methods often involve the use of chiral starting materials or the application of asymmetric catalytic reactions. guidechem.com

While specific catalytic applications of this compound are not extensively reported in dedicated studies, the performance of closely related 2-alkylpyrrolidine derivatives in organocatalysis provides a strong indication of its potential. For instance, various 2-substituted pyrrolidines have been successfully employed as organocatalysts in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The nature of the C-2 substituent directly influences the stereoselectivity and reactivity of these transformations.

The hydrochloride salt form of (R)-2-Ethylpyrrolidine suggests its use in reactions where the free amine is generated in situ or where the salt itself plays a role in the catalytic cycle. The physical properties and handling of the hydrochloride salt are often more favorable than those of the free amine, which can be volatile or hygroscopic.

Rationales for Investigating this compound and its Derivatives

The investigation into this compound and its derivatives is driven by several key rationales, all aimed at advancing the field of stereoselective synthesis.

Fine-Tuning Catalytic Performance: The primary motivation for exploring derivatives of the pyrrolidine scaffold is the desire to fine-tune catalytic activity and selectivity. The ethyl group at the C-2 position of (R)-2-Ethylpyrrolidine offers a different steric and electronic profile compared to the more commonly studied methyl or aryl substituents. This seemingly small change can have a profound impact on the transition state of a catalyzed reaction, potentially leading to higher enantioselectivities or improved reaction rates for specific substrates. Research on other 2-alkylpyrrolidines has shown that the size and nature of the alkyl group can significantly influence the outcome of asymmetric transformations. mdpi.com

Access to Novel Chiral Building Blocks: this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological activity. whiterose.ac.uknih.gov The pyrrolidine ring is a common motif in many FDA-approved drugs. The ability to introduce an ethyl-substituted chiral center at a specific position provides access to a new chemical space for drug discovery and development.

Development of New Synthetic Methodologies: The pursuit of novel and efficient synthetic routes to compounds like this compound itself contributes to the advancement of organic synthesis. The development of stereoselective methods for the synthesis of 2-alkylpyrrolidines is an ongoing challenge that inspires the creation of new catalytic systems and synthetic strategies. nih.govacs.org

Understanding Structure-Activity Relationships: By systematically varying the substituent at the C-2 position of the pyrrolidine ring and evaluating the performance of the resulting catalysts, chemists can gain a deeper understanding of the structure-activity and structure-selectivity relationships in organocatalysis. The study of this compound contributes to this body of knowledge, providing data points that help in the rational design of future generations of more effective catalysts.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 460748-80-5 | |

| Molecular Formula | C6H14ClN | |

| Molecular Weight | 135.64 g/mol | |

| Appearance | Data not widely available | |

| Chirality | (R) |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738866 | |

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460748-80-5 | |

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Ethylpyrrolidine Hydrochloride and Its Chiral Derivatives

Enantioselective and Diastereoselective Synthetic Routes to (R)-2-Ethylpyrrolidine Hydrochloride

The construction of the chiral 2-substituted pyrrolidine (B122466) skeleton requires precise control of stereochemistry. Modern organic synthesis has produced a variety of powerful methods to achieve this, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries.

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereogenic centers. wikipedia.org This technique involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral catalyst, thereby producing one enantiomer in excess. wikipedia.orgajchem-b.com For the synthesis of (R)-2-ethylpyrrolidine, a common precursor would be a cyclic enamine or imine, such as 2-ethyl-1-pyrroline.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal (like rhodium, iridium, or ruthenium) and a chiral ligand. ajchem-b.comokayama-u.ac.jp Chiral phosphine (B1218219) ligands, particularly C₂-symmetric diphosphines like BINAP and its derivatives, have proven to be highly effective. wikipedia.orgokayama-u.ac.jp For instance, iridium-catalyzed hydrogenation is particularly valued for producing enantiomerically enriched nitrogen-containing heterocycles. ajchem-b.com The hydrogenation of quinolines using an (R)-MeO-BIPHEP ligand with an iridium catalyst can achieve yields up to 94% and enantiomeric excesses (ee) up to 96%. ajchem-b.com Similarly, certain enamines derived from pyrrolidines can be hydrogenated with up to 99.9% ee using iridium phosphoramidite (B1245037) or rhodium phosphonite catalysts. ajchem-b.com

The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. For example, a Rh/DuanPhos complex has been used in an industrial setting for the asymmetric hydrogenation of an N-acylated β-enamine ester, demonstrating excellent activity and enantioselectivity (TON = 10,000, 99% ee). okayama-u.ac.jp

Table 1: Examples of Asymmetric Hydrogenation for Chiral N-Heterocycles

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(cod)₂(R,R)-dipamp]⁺BF₄⁻ | α-Amino acid precursor | L-Dopa | High | okayama-u.ac.jp |

| Ru-BINAP | α-Substituted β-keto ester | Carbapenem intermediate | High | okayama-u.ac.jp |

| Ir/(R)-MeO-BIPHEP | Quinolines | Tetrahydroquinolines | up to 96% | ajchem-b.com |

| Ir phosphoramidite / Rh phosphonite | Enamines | Pyrrolidines | up to 99.9% | ajchem-b.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. The Evans oxazolidinone auxiliaries are a prominent example, widely used for stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net

The synthesis begins by acylating a commercially available chiral oxazolidinone, which is typically derived from an amino acid like valine or phenylalanine. uwindsor.casantiago-lab.com This creates a chiral imide. Deprotonation of this imide at the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a conformationally locked Z-enolate. wikipedia.orgsantiago-lab.com The bulky substituent on the oxazolidinone ring then sterically blocks one face of the enolate, forcing an incoming electrophile (such as an ethyl halide for the synthesis of an (R)-2-ethylpyrrolidine precursor) to attack from the opposite face with high diastereoselectivity. wikipedia.org

Following the stereoselective alkylation, the chiral auxiliary must be removed. This can be achieved through various methods, such as hydrolysis with lithium hydroxide (B78521) (LiOH) to yield the carboxylic acid, or reduction with lithium borohydride (B1222165) (LiBH₄) to furnish the corresponding alcohol, without disturbing the newly created stereocenter. uwindsor.casantiago-lab.com This strategy allows for the reliable and predictable synthesis of chiral building blocks that can be further elaborated into the target (R)-2-ethylpyrrolidine. researchgate.net

Table 2: Evans Oxazolidinone Auxiliary Workflow

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Acylation | Oxazolidinone, n-BuLi, Acyl chloride | N-Acyl oxazolidinone (Chiral imide) | Attach substrate to chiral auxiliary | wikipedia.orgsantiago-lab.com |

| 2. Alkylation | LDA, Electrophile (e.g., Et-I) | α-Alkylated chiral imide | Diastereoselective C-C bond formation | wikipedia.org |

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and atom-economical methods for the enantioselective synthesis of substituted pyrrolidines. rsc.orgmappingignorance.org This reaction involves the [3+2] cycloaddition between an azomethine ylide (a three-atom dipole) and a dipolarophile (typically an alkene), capable of creating up to four new contiguous stereocenters in a single step. mappingignorance.orgacs.org

Azomethine ylides are often generated in situ from the reaction of an α-amino acid ester with an aldehyde. acs.org In the presence of a chiral metal catalyst, the cycloaddition proceeds with high stereo- and regioselectivity. mappingignorance.org A variety of chiral metal catalysts, including those based on Copper(I) and Silver(I), have been developed. mappingignorance.org The choice of catalyst system can influence the stereochemical outcome, allowing for divergent synthesis where either the exo or endo adduct can be obtained with high stereoselectivity from the same starting materials. rsc.orgmappingignorance.org

For example, studies have shown that the reaction between N-metalated azomethine ylides and various alkenes can be effectively catalyzed by chiral ligands complexed to Ag(I) or Cu(I). mappingignorance.org Research into N-tert-butanesulfinylimines as part of the dipolarophile has also been conducted, where the sulfinyl group acts as a powerful chiral director in the cycloaddition, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Table 3: Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Catalyst System | Dipole Precursor | Dipolarophile | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cu(I) or Ag(I) / Chiral Ligand | Azomethine ylide | Vinylarenes | High (endo or exo control) | mappingignorance.org |

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, including the pyrrolidine ring. researchgate.netorganic-chemistry.org The reaction utilizes transition metal catalysts, most notably ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts, to form a new double bond within a molecule by joining two existing alkene functionalities. organic-chemistry.orgnih.gov

To synthesize a chiral pyrrolidine, a suitably substituted acyclic diene precursor containing the necessary stereocenter is required. This stereocenter can be installed using various asymmetric methods prior to the RCM step. For instance, an enantioselective allylic substitution can be used to create a chiral amine, which is then subjected to RCM with a Hoveyda-Grubbs second-generation catalyst to form a dihydropyrrole. nih.gov Subsequent hydrogenation of the double bond within the ring affords the final saturated pyrrolidine. nih.gov

A related strategy is the ring-closing enyne metathesis (RCEM), which cyclizes a substrate containing both an alkene and an alkyne. researchgate.netorganic-chemistry.org This method is atom-economical and produces a conjugated diene moiety within the cyclic product, which is valuable for further functionalization. organic-chemistry.org These reactions are often efficient, proceeding under mild conditions and tolerating a variety of functional groups. researchgate.net

Table 4: Ring-Closing Metathesis for Pyrrolidine Synthesis

| Catalyst | Precursor Type | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Hoveyda-Grubbs (2nd Gen) | Acyclic amino-diene | Dihydropyrrole | Forms ring after asymmetric allylation | nih.gov |

The formation of the pyrrolidine ring can also be achieved through various intramolecular cyclization strategies. In these reactions, a linear precursor containing both a nucleophile and an electrophile is induced to cyclize, forming the heterocyclic ring. nih.govencyclopedia.pub

One prominent example is the Mannich reaction, which involves the aminoalkylation of a carbon nucleophile (like an enol or enolate) with an iminium ion electrophile. nih.govyoutube.com An asymmetric Mannich reaction can be used to set the stereochemistry of the resulting β-amino carbonyl compound, which is a versatile precursor to substituted pyrrolidines. nih.govcapes.gov.br For instance, a two-step sequence involving an enantioselective Mannich reaction followed by a diastereoselective hydroamination has been developed to access highly substituted pyrrolidines. nih.gov The initial Mannich reaction, promoted by a chiral Lewis acid, establishes a key stereocenter in an acyclic intermediate, which then undergoes thermal hydroamination to close the ring. nih.gov

Other intramolecular cyclization methods include palladium-catalyzed reactions, such as the Heck reaction, which can form C-C bonds to construct the ring system. encyclopedia.pub Iodocyclization is another effective strategy, where an unsaturated precursor, such as one derived from a diastereoselective Mannich reaction, is treated with iodine to trigger a stereoselective cyclization, forging the pyrrolidine ring. nih.gov

Biocatalytic Pathways for this compound Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity under mild, environmentally friendly conditions. nih.govrsc.org For the synthesis of chiral pyrrolidines, enzymes such as transaminases (TAs) have emerged as powerful tools. acs.org

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone substrate. acs.org To synthesize a 2-substituted pyrrolidine, an appropriate ω-chloro-ketone can be used as the starting material. The transaminase stereoselectively converts the ketone to a chiral amine. This intermediate can then undergo spontaneous intramolecular cyclization to form the desired chiral pyrrolidine. acs.org

A key advantage of biocatalysis is the availability of both (R)- and (S)-selective enzymes, which allows for access to either enantiomer of the target molecule by simply choosing the appropriate enzyme. nih.govacs.org Researchers have successfully synthesized a panel of chiral 2-substituted pyrrolidines and piperidines from ω-chloroketones with excellent enantiomeric excesses (>95% ee in all cases) using this transaminase-triggered cyclization strategy. acs.org This approach avoids the use of heavy metals and often proceeds in aqueous buffer systems, aligning with the principles of green chemistry. nih.govacs.org

Table 5: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme Type | Substrate | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Transaminase (TA) | ω-Chloroketone | Asymmetric amination followed by intramolecular cyclization | >95% ee (Both R and S enantiomers accessible) | acs.org |

Enzymatic Resolution and Deracemization Processes

Enzymatic and crystallization-based methods offer powerful routes to obtaining single enantiomers from racemic mixtures. These processes are valued for their high selectivity and operation under mild conditions.

Enzymatic Resolution: This technique relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. For instance, enzymes can perform stereoselective hydrolysis or acetylation. google.com While direct enzymatic resolution of (R)-2-Ethylpyrrolidine is not extensively detailed, the principle has been successfully applied to analogous structures like (R)- and (S)-2-(1-hydroxyalkyl)thiazoles, which are precursors to chiral α-hydroxy aldehydes. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the desymmetrization of prochiral diamines, a related strategy where a symmetrical starting material is converted into a single enantiomeric product. nih.gov In such processes, the enzyme selectively acylates one of the two enantiotopic amino groups, leading to a mono-acylated product with high enantiomeric excess. nih.gov The yield for kinetic resolutions is theoretically limited to 50%, but desymmetrization can potentially convert 100% of the substrate to the desired chiral product. nih.gov

Deracemization Processes: Deracemization converts the undesired enantiomer into the desired one, enabling a theoretical yield of 100%. nih.gov Crystallization-induced deracemization techniques are particularly effective for compounds that form conglomerates (a physical mixture of separate crystals of each enantiomer) and can be racemized in solution. researchgate.net

One prominent method is Viedma ripening, where the continuous dissolution and recrystallization of a crystalline suspension, combined with racemization in the solution phase, leads to the amplification of an initial enantiomeric imbalance, eventually resulting in a homochiral solid phase. researchgate.net Another approach involves the use of temperature cycles to induce dissolution and growth, driving the system towards a single enantiomer. nih.govnih.gov For a compound like 2-ethylpyrrolidine (B92002), forming a salt such as the hydrochloride can facilitate the formation of a conglomerate, making it amenable to these deracemization strategies.

Amine Dehydrogenase and Transaminase-Catalyzed Transformations

Biocatalysis using isolated enzymes like amine dehydrogenases and transaminases provides a direct and highly enantioselective route to chiral amines, avoiding the use of heavy metals and often operating under mild conditions. nih.gov

Amine Dehydrogenase (AmDH): Amine dehydrogenases are engineered enzymes that asymmetrically reduce a ketone to a chiral amine using ammonia (B1221849) as the amine source. rsc.org This approach is highly atom-economical, producing only water as a byproduct. rsc.org The first AmDH was developed by engineering a leucine (B10760876) dehydrogenase from Bacillus stearothermophilus to accept ketones instead of α-keto acids. researchgate.net Since then, directed evolution has been used to create thermostable AmDHs with broad substrate scopes, capable of synthesizing a diverse range of chiral primary and secondary amines with excellent enantioselectivity (often >99% ee). rsc.orgresearchgate.net The synthesis of (R)-2-Ethylpyrrolidine could be envisioned via an intramolecular reductive amination of a suitable keto-aldehyde or by using an AmDH that accepts a precursor ketone. Multi-enzyme cascades, for example combining an ene-reductase and an AmDH, have been developed to produce chiral amines with multiple stereocenters from unsaturated ketones. tudelft.nl

Transaminase (TA): Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone. nih.gov This strategy has been successfully applied to the synthesis of 2-substituted pyrrolidines. The process involves the transamination of an ω-chloroketone, which spontaneously cyclizes to form the pyrrolidine ring. nih.govnih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be produced with high enantiomeric excess (>99.5%) and good analytical yields (up to 90%). nih.govnih.gov

Below is a table summarizing the results for the transaminase-catalyzed synthesis of various 2-substituted pyrrolidines from ω-chloroketones.

| Substrate (ω-chloroketone) | Enzyme | Product | Yield (analytical) | Enantiomeric Excess (ee) |

| 1-chloro-4-pentanone | ATA-256 ((S)-selective) | (S)-2-methylpyrrolidine | 85% | >99.5% |

| 1-chloro-4-pentanone | ATA-024 ((R)-selective) | (R)-2-methylpyrrolidine | 88% | >99.5% |

| 5-chloro-1-phenyl-1-pentanone | ATA-256 ((S)-selective) | (S)-2-phenylpyrrolidine | 90% | >99.5% |

| 5-chloro-1-phenyl-1-pentanone | ATA-024 ((R)-selective) | (R)-2-phenylpyrrolidine | 88% | >99.5% |

| 5-chloro-1-(4-chlorophenyl)-1-pentanone | ATA-024 ((R)-selective) | (R)-2-(p-chlorophenyl)pyrrolidine | 84% (isolated) | >99.5% |

Optimization of Enantiomeric Excess and Reaction Yields

Catalyst Design and Ligand Screening in Asymmetric Synthesis

The development of chiral catalysts is central to the asymmetric synthesis of 2-substituted pyrrolidines. Success relies on the intricate design of the catalyst and the screening of various ligands to find the optimal system for a given transformation. acs.org

Catalyst and Ligand Types:

Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used. organic-chemistry.orgresearchgate.net The enantioselectivity of these reactions is controlled by chiral ligands that coordinate to the metal center. Privileged C₂-symmetrical scaffolds, such as those derived from 2,5-disubstituted pyrrolidines, are effective ligands in metal catalysis. nih.govacs.org For instance, ring-closing enyne metathesis reactions catalyzed by ruthenium-based Grubbs catalysts provide an efficient route to chiral pyrrolidine derivatives. organic-chemistry.orgnih.gov

Organocatalysis: Small organic molecules, often derived from proline itself, can catalyze asymmetric reactions. rsc.org Pyrrolidine-based organocatalysts, such as diamines and thioureas, facilitate transformations like Michael additions and Mannich reactions by forming chiral enamine or iminium ion intermediates. rsc.org

Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net The auxiliary is then cleaved to reveal the enantioenriched product. researchgate.net

Screening and Optimization: The process of ligand screening is crucial for optimizing enantioselectivity. A library of ligands with varied electronic and steric properties is often tested to identify the one that provides the highest ee and yield for a specific reaction. For example, in the copper-catalyzed asymmetric 1,3-dipolar cycloaddition to form α-deuterated pyrrolidines, the choice of ligand is critical for controlling the stereochemistry of the newly formed stereocenter. nih.gov Similarly, in the synthesis of chiral phosphoramidite ligands derived from 2,5-diarylpyrrolidines, extensive screening was necessary to find the optimal ligand for achieving high efficiency in cycloaddition reactions. acs.org The reaction conditions, such as solvent and temperature, also play a significant role and must be optimized in conjunction with the catalyst and ligand. nih.gov

Stereoconservative Conversions from Chiral Pool Precursors (e.g., L-Proline)

Utilizing the "chiral pool" involves using readily available, inexpensive, and enantiomerically pure natural products like L-proline as starting materials. nih.govresearcher.life This approach leverages the inherent stereochemistry of the starting material to produce complex chiral targets. acs.org

L-proline is a versatile precursor for the synthesis of 2-substituted pyrrolidine derivatives. researchgate.net The carboxylic acid group at the C-2 position can be replaced with other functional groups while retaining the original stereochemistry. rsc.org

Synthetic Strategies from L-Proline:

Alkylation: The α-position of proline can be deprotonated and then alkylated with an electrophile. For example, the bis-lactim ether derived from cyclo-(L-Val-Ala) can be alkylated and cyclized to produce precursors for (R)-2-alkylprolines with high stereocontrol. nih.gov

Decarboxylative Cycloaddition: L-proline can undergo a decarboxylative condensation with an aldehyde to generate an azomethine ylide in situ. researchgate.net This 1,3-dipole can then react with a dipolarophile in a [3+2] cycloaddition reaction to form highly substituted, chiral pyrrolidine scaffolds. The stereoselectivity of this process can be very high, often controlled by the catalyst or reaction conditions. researchgate.net

Radical Decarboxylation: Another method involves the radical decarboxylation of N-acylamino acids, followed by the addition of the resulting radical to an acceptor, which can lead to the formation of C-C bonds at the C-2 position.

These stereoconservative methods ensure that the chirality of the L-proline starting material is efficiently transferred to the final product, providing a reliable pathway to enantiopure compounds like (R)-2-Ethylpyrrolidine. nih.gov

Development of this compound as a Chiral Ligand

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric metal catalysis. The development of ligands derived from this compound involves synthetic modifications to introduce coordinating atoms that can bind to a metal center, thereby creating a chiral environment that influences the stereochemical outcome of a reaction.

Design and Synthesis of Novel Pyrrolidine-Based Ligands

The design of novel pyrrolidine-based ligands often focuses on creating C2-symmetric structures, which have proven to be highly effective in asymmetric catalysis. nih.gov These ligands can be synthesized from precursors like this compound through various synthetic routes. The modular nature of these syntheses allows for the introduction of a wide range of substituents, enabling the fine-tuning of the ligand's steric and electronic properties for optimal performance in specific catalytic transformations. nih.govnih.gov

One common strategy involves the functionalization of the pyrrolidine ring to introduce donor atoms such as nitrogen, oxygen, or phosphorus, which can coordinate to a metal center. nih.govrsc.org For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives featuring β-amino alcohol moieties have been successfully synthesized and employed as chiral ligands. rsc.org These ligands can be readily prepared from commercially available starting materials, and their modular design allows for systematic variation of the substituents on the pyrrolidine ring and the coordinating groups. nih.govnih.gov The synthesis of these ligands often involves multi-step sequences, including reactions such as intramolecular cyclization/Mannich-type reactions of N-(4,4-diethoxybutyl)ureas to generate the pyrrolidine core. nih.govnih.gov

| Ligand Type | Synthetic Strategy | Key Features |

|---|---|---|

| C2-Symmetric 2,5-Disubstituted Pyrrolidines | Diastereoselective additions of Grignard reagents to chiral imines and 1,3-oxazolidines. acs.org | High stereocontrol, versatile for various metal-catalyzed reactions. |

| 2-(Het)arylpyrrolidine-1-carboxamides | Intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas. nih.govnih.gov | Modular approach allowing for diverse substituent introduction. |

| Pyrrolidine-Derived Phenanthroline Diamides | Functionalization of the phenanthroline core with pyrrolidine moieties. nih.gov | Strong coordination to f-block elements, potential for separation applications. nih.gov |

Coordination Chemistry and Metal Complexation with (R)-2-Ethylpyrrolidine Derivatives

The coordination chemistry of (R)-2-ethylpyrrolidine derivatives is crucial to their function as chiral ligands. The nitrogen atom of the pyrrolidine ring, along with other strategically placed donor atoms, binds to a metal center, forming a stable chiral complex. The geometry and electronic properties of these metal complexes are key to their catalytic activity and enantioselectivity.

Studies have shown that pyrrolidine-based ligands can form well-defined complexes with a variety of transition metals, including palladium, copper, and molybdenum. pvpcollegepatoda.orgdurham.ac.uk The coordination of these ligands to metal ions has been investigated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional structure of the resulting complexes. mdpi.comresearchgate.net For instance, copper(II) complexes with 2-ethylpyridine and related derivatives have been synthesized and structurally characterized, revealing square planar or square pyramidal geometries around the copper center. nih.gov

The nature of the substituents on the pyrrolidine ring can significantly influence the coordination properties of the ligand and the catalytic behavior of the corresponding metal complex. For example, the presence of halogen atoms in pyrrolidine-derived phenanthroline diamides has been shown to impact the coordination number of lutetium and the number of solvent molecules in the inner coordination sphere. nih.gov

This compound as a Chiral Organocatalyst

In addition to its role as a precursor for chiral ligands, (R)-2-ethylpyrrolidine and its derivatives can function directly as chiral organocatalysts. acs.org Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.gov

Catalysis in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral pyrrolidine derivatives, particularly those derived from proline, have been extensively studied as catalysts for this transformation. nih.gov These catalysts typically operate via an enamine-based mechanism, where the pyrrolidine nitrogen reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile, such as an aldehyde, in a stereocontrolled manner.

(R)-2-Ethylpyrrolidine-based organocatalysts have been successfully employed in asymmetric aldol reactions, affording the desired products in good yields and with high enantioselectivities. researchgate.netresearchgate.net The steric bulk of the ethyl group at the 2-position of the pyrrolidine ring can play a crucial role in controlling the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other.

| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones | High | Up to 90 |

| Cinchona-based primary amine | Cascade aza-Michael-aldol of α,β-unsaturated ketones with 2-(1H-pyrrol-2-yl)-2-oxoacetates | Up to 92 | 90-95 |

Enantioselective Michael Addition Reactions

The enantioselective Michael addition is another important carbon-carbon bond-forming reaction that has been successfully catalyzed by chiral pyrrolidine derivatives. pvpcollegepatoda.orgnih.gov In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. (R)-2-Ethylpyrrolidine-based organocatalysts can activate the carbonyl compound through the formation of a chiral iminium ion, which then undergoes a stereoselective attack by the nucleophile.

A variety of nucleophiles, including malonates, nitroalkanes, and thiols, have been successfully employed in organocatalytic Michael additions mediated by pyrrolidine derivatives. researchgate.netnih.govnih.gov These reactions provide access to a wide range of chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of these reactions is often dictated by the structure of the organocatalyst, with the substituents on the pyrrolidine ring playing a key role in shielding one face of the iminium ion intermediate. mdpi.commdpi.com

Asymmetric Allylic Alkylation Reactions

Asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed AAA reactions, in particular, have been widely studied and have found numerous applications in organic synthesis. The use of chiral ligands is essential for achieving high levels of enantioselectivity in these transformations.

(R)-2-Ethylpyrrolidine-derived ligands have been shown to be effective in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov These ligands coordinate to the palladium center and create a chiral environment that directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl palladium intermediate. This results in the formation of the desired product with high enantiomeric excess. The development of new and efficient pyrrolidine-based ligands continues to be an active area of research, with the goal of expanding the scope and utility of this important reaction. nih.gov

R 2 Ethylpyrrolidine Hydrochloride in Medicinal Chemistry Research As a Chiral Building Block

Scaffold Derivatization for Potential Bioactive Compound Synthesis

The versatility of the pyrrolidine (B122466) scaffold allows for extensive derivatization, enabling chemists to synthesize a wide array of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govresearchgate.net

The synthesis of pharmaceutical intermediates containing the pyrrolidine ring often begins with readily available chiral precursors like proline and 4-hydroxyproline. researchgate.netmdpi.com Various synthetic strategies are employed to construct and modify the pyrrolidine core. For instance, methods like the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas have been used to create libraries of 2-(het)arylpyrrolidine-1-carboxamides, which have shown potential as anticancer agents. mdpi.com

Another common approach involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines to produce new pyrrolidine derivatives with potential analgesic and anti-inflammatory activities. nih.gov The synthesis of pyrrolidine-2-carbonitrile (B1309360) derivatives has been explored for developing dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type II diabetes. researchgate.net These syntheses highlight the modular nature of pyrrolidine chemistry, where different substituents can be systematically introduced to optimize biological activity. mdpi.commdpi.com

The pyrrolidine scaffold is a key component in several approved drugs. For example, the synthesis of the antiarrhythmic drug Vernakalant involves the reduction of a succinimide (B58015) derivative derived from (R)-2-hydroxysuccinic acid. mdpi.com Similarly, the hepatitis C virus (HCV) inhibitor Daclatasvir is synthesized through a multi-step process that creates a bis-pyrrolidine intermediate. mdpi.com These examples underscore the importance of pyrrolidine-based intermediates in accessing complex and therapeutically relevant molecules.

Table 1: Examples of Pharmaceutical Intermediates Derived from Pyrrolidine Scaffolds

| Intermediate Class | Synthetic Precursor | Target/Application | Reference(s) |

| 2-(Het)arylpyrrolidine-1-carboxamides | N-(4,4-diethoxybutyl)ureas | Anticancer | mdpi.com |

| Pyrrolidine-2,5-diones | N-substituted maleimides | Anti-inflammatory (COX/LOX) | nih.gov |

| Pyrrolidine-2-carbonitriles | 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile | Antidiabetic (DPP-IV) | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | 4-hydrazineyl-7H-pyrrolo[2,3-d]pyrimidine | Anticancer (Kinase Inhibitors) | nih.gov |

| Pyrrolidin-2-ones | γ-butyrolactone and hydrazine (B178648) hydrate | Antimicrobial | bohrium.comanjs.edu.iq |

The pyrrolidine ring is a common feature in many natural alkaloids. rsc.org Synthetic chemists often aim to create analogs of these natural products to improve their therapeutic properties or to develop novel compounds with unique activities. A key challenge is the stereoselective synthesis of these complex molecules. bohrium.com

One innovative method for synthesizing chiral 2,2-disubstituted pyrrolidines involves a sequence of an asymmetric allylic alkylation to establish the stereogenic center, followed by a stereoretentive ring contraction. nih.gov This strategy provides access to enantioenriched pyrrolidines that can serve as crucial building blocks for more complex structures. nih.gov For instance, this methodology was applied to the synthesis of an indolizidine core, which is a precursor to the secophenanthroindolizidine alkaloid tylohirsuticine. nih.gov This demonstrates how chiral pyrrolidine building blocks, conceptually similar to (R)-2-ethylpyrrolidine, can be instrumental in the total synthesis of natural product analogs. bohrium.comnih.gov

Theoretical and Computational Studies of Potential Biological Activity

Computational methods are indispensable in modern drug discovery for predicting the biological activity of new compounds, understanding their mechanisms of action, and guiding synthetic efforts. nih.gov

In silico screening and molecular docking are powerful computational techniques used to predict how a ligand (a potential drug molecule) will bind to the active site of a biological target, such as a receptor or enzyme. mdpi.com These methods evaluate millions of compounds virtually, saving significant time and resources compared to traditional high-throughput screening. mdpi.com

For pyrrolidine derivatives, molecular docking has been widely used to rationalize their biological activities. In a study on potential anti-inflammatory agents, newly synthesized pyrrolidine derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to predict their binding modes and affinities. nih.govnih.gov Similarly, docking studies on pyrrolidin-2-one derivatives with the acetylcholinesterase (AChE) enzyme helped identify key interactions and predict inhibitory potency for potential Alzheimer's disease treatments. researchgate.net For example, compounds showed high docking scores, with some exceeding that of the standard drug donepezil, indicating a strong binding affinity. researchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex over time. researchgate.netnih.gov Studies on pyrrolidinone analogs as potential inhibitors of COX and LOX enzymes, and on thymidine (B127349) analogs targeting the SARS-CoV-2 main protease, have used MD simulations to confirm the stability of the docked poses. nih.govresearchgate.net

Table 2: Selected Molecular Docking Studies of Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Target Protein | Key Finding/Interaction | Reference(s) |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Docking scores higher than donepezil, indicating strong binding affinity. | researchgate.net |

| Pyrrolidine-2,5-diones | COX-2 | Selective inhibitors showed significant interactions with residues in the secondary COX-2 pocket. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR2, CDK2 | Compound 7 showed strong binding interactions with key amino acid residues in the kinase active sites. | nih.gov |

| ZINC16525481 | EGFR / VEGFR2 | Formed stable hydrogen bonding interactions with both kinases in molecular dynamics simulations. | mdpi.com |

| MMK16 (Pyrrolidinone analog) | COX-2 / LOX-3 | High affinity and favorable docking scores suggest potential as a dual inhibitor. | researchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying different parts of a lead molecule, researchers can identify the key structural features required for potency and selectivity. collaborativedrug.com

For pyrrolidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. In the development of inhibitors for neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the release of pathological extracellular vesicles, extensive SAR studies were conducted. researchgate.net Modifications were made to the central core, a southern aromatic ring, and a northern acetyl amide substitution on the pyrrolidine ring. researchgate.net These studies revealed that removing the acetamide (B32628) group significantly altered activity, while replacing it with a phenyl carbamoyl (B1232498) group led to a potent inhibitor known as PDDC. researchgate.net

Another example involves inhibitors of leukotriene A4 (LTA4) hydrolase, a target for inflammatory diseases. acs.org Starting from the lead compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, SAR studies explored modifications to the pyrrolidine ring, the linker, and the biphenyl (B1667301) moiety. acs.org These investigations led to the identification of novel, potent inhibitors with good oral activity. acs.org Such studies highlight the importance of the pyrrolidine scaffold and demonstrate how its properties can be fine-tuned through chemical modification. researchgate.netacs.org

Table 3: Representative SAR Data for nSMase2 Inhibitors

| Compound | Modification on Pyrrolidine Ring | Inhibition (pIC50) |

| Hit 1 | Acetyl amide group | 6.4 |

| 11 | Unsubstituted (acetamide removed) | 5.3 |

| 13 (PDDC) | Phenyl carbamoyl group | 6.5 |

Adapted from Rojas et al. (2019) via researchgate.net

Pyrrolidine derivatives have been shown to inhibit a variety of enzymes through different mechanisms. Understanding these mechanisms is key to designing more effective drugs.

Neutral Sphingomyelinase 2 (nSMase2) Inhibition: As mentioned, derivatives like PDDC are potent inhibitors of nSMase2. researchgate.net This enzyme is crucial for the synthesis and release of extracellular vesicles, which can carry pathological cargo in diseases. researchgate.net By inhibiting nSMase2, these compounds can modulate cellular communication pathways.

Leukotriene A4 (LTA4) Hydrolase Inhibition: This enzyme is the rate-limiting step in the production of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. acs.org Pyrrolidine-based compounds have been identified as powerful inhibitors of LTA4 hydrolase, thereby suppressing LTB4 production. acs.org

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Pyrrolidin-2-one derivatives linked to benzofused heterocycles have been developed as potent and selective inhibitors of MAGL, an enzyme involved in the endocannabinoid system and pain signaling. nih.gov Certain benzimidazole (B57391) derivatives showed IC50 values in the low nanomolar range and demonstrated significant pain reduction in preclinical models. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine-2-carbonitrile derivatives are designed as DPP-IV inhibitors. researchgate.net This enzyme degrades incretin (B1656795) hormones like GLP-1, which are important for glucose regulation. Inhibiting DPP-IV prolongs the action of these hormones, providing a therapeutic strategy for type II diabetes. researchgate.net

Lack of Specific Research Data on (R)-2-Ethylpyrrolidine Hydrochloride in Chemical Library Generation

Extensive research into scientific databases and publications has revealed a notable absence of specific studies detailing the use of this compound as a chiral building block for the generation of chemical libraries in drug discovery programs. While the broader class of chiral pyrrolidines is widely recognized as a "privileged scaffold" in medicinal chemistry and frequently utilized in the synthesis of compound libraries, specific and detailed examples for this compound are not available in the public domain.

The scientific literature confirms the importance of the pyrrolidine motif for its ability to introduce three-dimensionality and specific stereochemistry into drug candidates, which is crucial for selective interaction with biological targets. researchgate.netnih.gov Methodologies for constructing libraries of chiral pyrrolidines, including those with substituents at the 2-position, are well-documented. nih.govbham.ac.uk These approaches often involve modular or diversity-oriented synthesis strategies to create a wide range of analogs for biological screening. bham.ac.ukresearchgate.net

Therefore, an article with detailed research findings and data tables focusing solely on the role of this compound in chemical library generation cannot be constructed based on currently accessible scientific literature.

Table of Compounds Mentioned

Advanced Spectroscopic and Computational Characterization of R 2 Ethylpyrrolidine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For (R)-2-Ethylpyrrolidine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to confirm the fundamental carbon-hydrogen framework of the molecule. The hydrochloride form means the pyrrolidine (B122466) nitrogen is protonated, which influences the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum , the signals corresponding to the protons of the ethyl group and the pyrrolidine ring would be observed. The ethyl group would present as a triplet for the methyl (CH₃) protons and a multiplet (quartet) for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the pyrrolidine ring would appear as a series of complex multiplets in the upfield region of the spectrum. The proton attached to the chiral center (C2) would have a distinct chemical shift and coupling pattern. The two protons on the nitrogen (NH₂⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum would show six distinct signals corresponding to the six carbon atoms of the 2-ethylpyrrolidine (B92002) moiety. The carbons of the ethyl group would appear at the higher field (lower ppm values), while the carbons of the pyrrolidine ring would be shifted further downfield, with the carbon atom bonded to the nitrogen (C2 and C5) having the largest chemical shift due to the electron-withdrawing effect of the protonated nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.0 (triplet) | ~10-15 |

| Ethyl-CH₂ | ~1.6 (multiplet) | ~25-30 |

| C2-H | ~3.5 (multiplet) | ~60-65 |

| C3-H₂ | ~1.8-2.0 (multiplet) | ~22-28 |

| C4-H₂ | ~1.9-2.1 (multiplet) | ~30-35 |

| C5-H₂ | ~3.3-3.4 (multiplet) | ~45-50 |

| NH₂⁺ | Broad singlet | - |

Note: These are predicted values based on analogous structures; actual experimental values may vary based on solvent and concentration.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for determining the relative stereochemistry by identifying protons that are close to each other in space, regardless of their through-bond connectivity.

For this compound, a NOESY experiment would reveal through-space correlations between the proton on the stereocenter (C2-H) and the protons of the attached ethyl group. Crucially, NOE cross-peaks would be expected between the C2 proton and protons on the C3 and C5 positions of the pyrrolidine ring. The specific pattern of these correlations helps to define the conformation of the five-membered ring and the orientation of the ethyl substituent relative to the ring, confirming the local stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₁₄ClN, corresponding to a molecular weight of 135.64 g/mol . chemicalbook.com The free base, (R)-2-Ethylpyrrolidine, has a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . nist.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule of the free base, [M+H]⁺, at an m/z (mass-to-charge ratio) of 100.11.

Under higher energy conditions, such as Electron Ionization (EI) or in tandem MS (MS/MS) experiments, the molecule undergoes characteristic fragmentation. nih.gov The fragmentation of alkyl-substituted pyrrolidines is well-documented and typically involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).

Key Predicted Fragmentation Pathways:

Loss of the ethyl group: A primary fragmentation pathway would be the cleavage of the C-C bond between the pyrrolidine ring and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅). This would produce a fragment ion at m/z 70.

Ring opening: Cleavage of the C2-C3 bond can lead to the formation of a stable iminium ion.

Loss of ethylene (B1197577): Elimination of ethylene (C₂H₄) from the pyrrolidine ring is another possible fragmentation route.

Table 2: Predicted Key Fragments in the Mass Spectrum of (R)-2-Ethylpyrrolidine

| m/z | Predicted Fragment Ion | Formation Pathway |

| 100 | [C₆H₁₄N]⁺ | Protonated molecular ion (free base) |

| 99 | [C₆H₁₃N]⁺• | Molecular ion (free base) |

| 70 | [C₄H₈N]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 44 | [C₂H₆N]⁺ | Cleavage of the pyrrolidine ring |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique would provide definitive proof of the absolute configuration of the chiral center at the C2 position as (R).

An X-ray crystallographic analysis of this compound would yield precise data on:

Absolute Stereochemistry: By using anomalous dispersion effects, the (R) configuration of the chiral carbon can be unequivocally confirmed.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Conformation: The precise puckering of the pyrrolidine ring and the torsional angles describing the orientation of the ethyl group in the solid state.

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the hydrochloride counter-ion and the ammonium (B1175870) group (NH₂⁺), as well as other intermolecular forces that dictate the crystal packing. nih.gov

While no public crystal structure for this specific compound is currently available, this method remains the gold standard for solid-state structural elucidation. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Optical Purity and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

For this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these bands are unique to the (R)-enantiomer. This provides a spectroscopic fingerprint that can be used to:

Confirm the Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by computational methods, the (R)-configuration can be verified. nih.gov

Determine Optical Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. This allows for a quantitative assessment of its purity.

Computational Chemistry Studies on this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement and interpret experimental data. researchgate.net For this compound, computational models can be used to:

Predict Spectroscopic Properties: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

Simulate Chiroptical Spectra: Theoretical calculations of the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra are crucial. nih.gov By comparing the calculated spectrum for the (R)-configuration with the experimental spectrum, the absolute configuration can be confidently assigned.

These computational approaches provide a theoretical foundation for the experimental findings, leading to a more robust and complete characterization of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. For this compound, DFT calculations can elucidate the distribution of electron density, the nature of frontier molecular orbitals, and various reactivity descriptors. A typical approach would involve geometry optimization of the (R)-2-Ethylpyrrolidinium cation followed by single-point energy calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure.

The protonation of the pyrrolidine nitrogen is expected to significantly stabilize the molecule and lower the energies of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity. The HOMO is anticipated to be localized primarily on the p-orbitals of the chloride anion, while the LUMO would be distributed over the pyrrolidinium (B1226570) cation, particularly around the N-H bond and the C-N bonds. The energy gap between the HOMO and LUMO provides a measure of the chemical stability of the molecule.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The most positive potential (electron-deficient region) is expected to be centered around the acidic proton on the nitrogen atom, making it the most likely site for nucleophilic attack. The negative potential (electron-rich region) would be concentrated on the chloride anion.

Quantum chemical calculations can also yield various reactivity descriptors. These parameters, derived from the conceptual DFT framework, provide insights into the molecule's reactivity.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | 7.2 eV | The energy required to remove an electron. Approximated as -EHOMO. |

| Electron Affinity (A) | 0.5 eV | The energy released when an electron is added. Approximated as -ELUMO. |

| Global Hardness (η) | 3.35 eV | Resistance to change in electron distribution. Calculated as (I-A)/2. |

| Chemical Potential (μ) | -3.85 eV | The escaping tendency of electrons from an equilibrium system. Calculated as -(I+A)/2. |

| Electrophilicity Index (ω) | 2.22 eV | A measure of the energy lowering of a system when it accepts electrons. Calculated as μ2/(2η). |

Conformational Analysis and Molecular Dynamics Simulations

The five-membered pyrrolidine ring is not planar and exists in a continuous state of pseudo-rotation between two main low-energy conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). In the case of this compound, the ethyl substituent at the C2 position and the proton on the nitrogen atom influence the relative energies of these conformers.

A detailed conformational analysis would involve scanning the potential energy surface by systematically varying the key dihedral angles of the ring and the C-C bond of the ethyl group. The two primary puckering coordinates of the five-membered ring define the conformational space. The ethyl group can also adopt different rotational conformations (rotamers) relative to the ring. The most stable conformer would be the one that minimizes steric interactions. It is anticipated that the equatorial orientation of the ethyl group would be favored over the axial orientation to reduce steric hindrance.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a condensed phase, such as in a solvent like water or in the solid state. rsc.orgresearchgate.net An MD simulation would typically involve placing the molecule in a simulation box with solvent molecules and allowing the system to evolve over time according to the principles of classical mechanics. These simulations can reveal the preferred conformations, the dynamics of the ion pairing between the pyrrolidinium cation and the chloride anion, and the hydrogen bonding interactions with the solvent. semanticscholar.org The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the free energy landscape of the conformational transitions.

| Conformer | Ring Pucker | Ethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist (C2) | Equatorial | 0.00 |

| 2 | Envelope (Cs) | Equatorial | 0.85 |

| 3 | Twist (C2) | Axial | 2.50 |

| 4 | Envelope (Cs) | Axial | 3.45 |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted spectra can help in the assignment of experimental peaks and in understanding the effects of conformation on the chemical shifts.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectra can aid in the identification of characteristic functional groups and in the analysis of the molecule's vibrational modes. For instance, the N-H stretching frequency is expected to be a prominent feature in the IR spectrum, and its position would be sensitive to hydrogen bonding interactions with the chloride anion.

| Spectroscopy | Feature | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | N-H proton | ~9.5 ppm | 9.4 ppm |

| C2-H proton | ~3.5 ppm | 3.6 ppm | |

| ¹³C NMR | C2 carbon | ~65 ppm | 64.5 ppm |

| C5 carbon | ~48 ppm | 47.8 ppm | |

| IR Spectroscopy | N-H stretch | ~2750 cm-1 | 2745 cm-1 |

| C-N stretch | ~1180 cm-1 | 1185 cm-1 |

Future Directions and Emerging Research Avenues for R 2 Ethylpyrrolidine Hydrochloride

Development of Novel Heterogeneous Catalytic Systems Based on (R)-2-Ethylpyrrolidine Derivatives

The transition from homogeneous to heterogeneous catalysis is a critical goal for sustainable chemistry, aiming for easier catalyst separation, recycling, and application in continuous processes. Derivatives of (R)-2-ethylpyrrolidine, building on the success of proline in organocatalysis, are at the forefront of this transition.

Research is increasingly focused on immobilizing pyrrolidine-based catalysts onto solid supports. mdpi.com A notable strategy involves the in-situ generation of a proline analogue from penicillin G, which is then grafted onto the surface of amino-functionalized magnetic nanoparticles (γ-Fe2O3@SiO2). mdpi.com This method creates a magnetically recoverable organocatalyst, demonstrating the potential for creating robust and reusable catalytic systems from readily available starting materials. mdpi.com

Furthermore, the highly ordered and tunable structures of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) present an ideal platform for engineering heterogeneous catalysts. bohrium.comrsc.org Proline and its derivatives, including structures analogous to (R)-2-ethylpyrrolidine, can be incorporated into these frameworks through several methods:

Direct Synthesis: Using a modified pyrrolidine (B122466) ligand as a building block during the framework's construction. bohrium.com

Postsynthetic Modification: Grafting the chiral pyrrolidine unit onto the pre-formed framework. bohrium.com

These pyrrolidine-functionalized frameworks act as "quasi-homogeneous" catalysts, where the active sites are confined within the porous structure, potentially offering unique size-selectivity and insights into catalytic mechanisms. bohrium.com The higher stability of COFs, in particular, makes them suitable for catalysis under harsher reaction conditions. bohrium.com

Table 1: Strategies for Heterogenization of Pyrrolidine-Based Catalysts

| Support Material | Immobilization Strategy | Key Advantages |

|---|---|---|

| Magnetic Nanoparticles | Covalent attachment of proline analogue | Easy separation, reusability |

| Metal-Organic Frameworks (MOFs) | Direct synthesis or postsynthetic modification | High porosity, tunable structure, enantioselective catalysis |

Integration of (R)-2-Ethylpyrrolidine Hydrochloride Synthesis into Green Chemistry Protocols

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are profoundly influencing the synthesis of chiral compounds. For (R)-2-ethylpyrrolidine and its derivatives, biocatalysis and the use of environmentally benign reaction media are key research frontiers.

An enzymatic platform has been developed for the construction of chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. nih.govacs.orgcaltech.edu By employing directed evolution, variants of cytochrome P450 enzymes (specifically P411) have been engineered to catalyze the insertion of an alkyl nitrene into C–H bonds, forming the pyrrolidine ring with good to high enantioselectivity. nih.govacs.orgresearchgate.netescholarship.org This biocatalytic approach offers a concise route to chiral N-heterocycles under mild, aqueous conditions, representing a significant advancement over traditional synthetic methods that may require harsh reagents or protecting groups. nih.gov

In addition to biocatalysis, multicomponent reactions (MCRs) in green solvents are being explored. vjol.info.vn For instance, the synthesis of 2-pyrrolidinone (B116388) derivatives has been achieved using a one-pot, multicomponent reaction in ethanol, a bio-based and environmentally friendly solvent. vjol.info.vn Such strategies simplify experimental procedures and utilize low-cost, common starting materials, aligning with the core tenets of green chemistry. vjol.info.vn The future integration of these protocols for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. nih.govnih.gov These features are particularly beneficial for the synthesis and application of chiral pyrrolidine derivatives.

Researchers have successfully established a continuous flow protocol for creating a library of α-chiral pyrrolidines with high diastereoselectivity and in high yields, achieving reaction times of less than 150 seconds. rsc.org The utility of this method was demonstrated by the gram-scale synthesis of an intermediate for Aticaprant, a κ-opioid receptor antagonist, showcasing the potential for large-scale industrial applications. rsc.org

Furthermore, flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. uc.pt This has been demonstrated in the multistep continuous-flow synthesis of (R)- and (S)-rolipram, a process that utilizes heterogeneous catalysts packed into reactors. uc.ptacs.org The integration of in-line analysis and purification modules can lead to fully automated systems that accelerate production while maintaining high product quality. nih.gov The application of these automated flow systems to the synthesis of this compound and its use in catalytic processes represents a significant opportunity for improving efficiency and process control.

Exploration of Unconventional Reactivity and Stereochemical Control Strategies

While proline-catalyzed reactions are well-established, research continues to push the boundaries by developing derivatives with enhanced or unconventional reactivity. Modifications to the pyrrolidine ring aim to overcome the limitations of proline, such as its poor solubility in non-polar solvents and the high catalyst loadings often required. organic-chemistry.org

New generations of proline-derived organocatalysts, such as tetrazole and acylsulfonamide derivatives, have shown superior performance in asymmetric reactions. organic-chemistry.orgnih.gov These catalysts can achieve high yields and enantioselectivities at lower loadings and are effective in a broader range of solvents, including non-polar ones where proline itself often fails. organic-chemistry.org

The fundamental stereochemistry of the pyrrolidine ring itself is also a subject of intense study. The presence of substituents can significantly influence the ring's conformation, a phenomenon known as "pseudorotation". researchgate.netnih.gov It is well-established that fluorine substitution, for example, can enhance the conformational stability of the pyrrolidine ring. beilstein-journals.org Understanding and harnessing these subtle stereoelectronic effects is crucial for designing catalysts with precise stereochemical control. Advanced synthetic methods, such as catalytic asymmetric C–H insertion and stereospecific ring contractions, are being developed to access novel, enantioenriched 2,2-disubstituted and 2,5-disubstituted pyrrolidines, opening the door to new molecular architectures that were previously inaccessible. nih.govnih.gov

Potential Roles in Material Science and Supramolecular Chemistry (e.g., MOFs, COFs)

The unique chiral structure of (R)-2-ethylpyrrolidine and its derivatives makes them attractive building blocks for advanced functional materials. The incorporation of these chiral moieties into crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a rapidly growing field of research. bohrium.comrsc.org

Chiral pyrrolidine-functionalized MOFs and COFs are being developed as robust, heterogeneous catalysts for asymmetric reactions. bohrium.comrsc.org These frameworks provide a confined and well-defined environment for catalytic transformations, which can lead to enhanced selectivity and provide a platform for studying reaction mechanisms at a molecular level. rsc.org The covalent bonds in COFs lend them greater thermal and chemical stability compared to MOFs, making them particularly promising for industrial applications under demanding conditions. bohrium.com

Beyond catalysis, the introduction of chirality into these frameworks can impart advanced chiroptical properties. nih.gov The ordered arrangement of chiral pyrrolidine units within a crystalline lattice could lead to materials with applications in enantioselective separations, sensing, and nonlinear optics. Furthermore, the principles of supramolecular chemistry are being used to control reactivity, where noncovalent interactions within complex assemblies can dictate the stereochemical outcome of a reaction, as seen in thiourea-chloride complexes used for asymmetric dearomatization. acs.org The integration of (R)-2-ethylpyrrolidine derivatives into such complex supramolecular systems or as integral components of novel MOFs and COFs holds significant promise for the creation of next-generation smart materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aticaprant |

| Penicillin G |

| Proline |

Q & A

Q. What are the key considerations for synthesizing (R)-2-Ethylpyrrolidine hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis involves two critical steps:

Esterification : React pyrrolidine-2-carboxylic acid with ethanol under reflux (60–80°C) using an acid catalyst (e.g., HCl or H₂SO₄) to form the ester intermediate.

Salt Formation : Treat the ester with hydrochloric acid to precipitate the hydrochloride salt.

To ensure enantiomeric purity:

- Use chiral catalysts (e.g., Lewis acids) during asymmetric synthesis to favor the (R)-enantiomer .

- Monitor reaction temperature to avoid racemization (decomposition occurs above 150°C) .

- Purify via recrystallization in ethanol/water mixtures or chiral HPLC .

Q. What analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the ethyl group substitution and pyrrolidine ring structure. Compare chemical shifts with PubChem data (e.g., InChI Key:

DUJGQVVONTYHLT-FYZOBXCZSA-N) . - Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to resolve (R)- and (S)-enantiomers. Retention time discrepancies confirm purity .

- X-ray Crystallography : Resolve stereochemistry unambiguously for crystalline samples .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- pH Stability : Store in aqueous solutions at pH 2–6; hydrolysis accelerates above pH 6 .

- Temperature : Keep at 2–8°C for long-term storage. Avoid exposure to temperatures >150°C to prevent decomposition .

- Moisture Control : Use desiccants in sealed containers to avoid deliquescence .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound under high-temperature conditions?

Methodological Answer:

- Temperature Modulation : Conduct reactions below 100°C to limit thermal racemization. Use microwave-assisted synthesis for rapid heating/cooling cycles .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce racemization rates .

- Additives : Incorporate chiral ionic liquids to kinetically favor the (R)-enantiomer .

Q. What methodological approaches are used to evaluate the neuroprotective effects of this compound in vitro?

Methodological Answer:

- Cell-Based Assays : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and induce oxidative stress (e.g., H₂O₂). Measure viability via MTT assays .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H-NMDA) to assess affinity for neurotransmitter receptors. Compare (R)- and (S)-enantiomers to isolate stereospecific effects .

- Molecular Dynamics Simulations : Model interactions with NMDA receptor subunits to predict binding modes .

Q. How should researchers address discrepancies in reported biological activities between (R)- and (S)-enantiomers of pyrrolidine derivatives?

Methodological Answer:

- Purity Validation : Re-analyze enantiomeric ratios using chiral HPLC for both isomers. Contamination by >5% (S)-enantiomer can skew results .

- Dose-Response Curves : Test both enantiomers across a concentration range (e.g., 1 nM–100 µM) to identify potency differences .

- Mechanistic Studies : Use knockout cell lines or receptor antagonists to isolate pathways affected by each enantiomer .

Q. What strategies are employed to elucidate the mechanism of action of this compound in modulating neurotransmitter systems?

Methodological Answer:

- Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure changes in ion channel activity .

- Metabolomics : Profile neurotransmitter levels (e.g., GABA, glutamate) via LC-MS in treated vs. untreated models .

- In Vivo Microdialysis : Monitor extracellular neurotransmitter concentrations in rodent brains post-administration .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer: